molecular formula C12H19NO6 B1444627 (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid CAS No. 1228312-13-7

(R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid

Cat. No. B1444627
M. Wt: 273.28 g/mol
InChI Key: YVURRNSWNKXGGT-UHFFFAOYSA-N
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Description

“®-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid” is a chemical compound with the molecular formula C12H19NO6 . It is also known as "®-Boc-3-pyrrolemethyl-malonic acid".


Molecular Structure Analysis

The molecular weight of “®-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid” is 273.28 g/mol . The compound has a complex structure with 19 heavy atoms . The exact mass is 273.12123733 g/mol .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 104 Ų . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound is rotatable with 5 rotatable bonds .

Scientific Research Applications

Chemical Synthesis and Mechanistic Studies

  • The solvent-dependent reactions of derivatives like 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene have been explored, offering divergent synthesis pathways for compounds such as 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester. These studies contribute significantly to understanding the mechanisms of such reactions, which may involve [4+2] cycloaddition or addition/cyclization pathways (Rossi et al., 2007).

Structural Analysis

  • Structural determination of β-amino dicarbonyl compounds like 2-[(4-chloro-phenyl)-pyrrolidin-1-yl-methyl]-malonic acid diethyl ester has been performed using methods such as X-ray diffraction. These analyses are crucial for understanding the molecular geometry and potential chemical reactivity of such compounds (Meskini et al., 2011).

Synthetic Methodology Development

  • Novel synthetic routes have been developed for key intermediates like (S)-5-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methylthiophene-3-carboxylic acid, which are crucial for the synthesis of various therapeutic agents. These methodologies often involve asymmetric transfer hydrogenation or other innovative techniques (Fujieda & Maeda, 2019).

Crystallography and Molecular Interactions

  • Detailed crystallographic studies, like those conducted on N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, provide insights into the molecular conformation, interactions, and arrangement of such compounds, which are vital for understanding their potential in various applications (Rajalakshmi et al., 2013).

Enantioselective Synthesis

  • The development of enantioselective synthesis methods for compounds like adamantyl GABA analogues is a significant area of research. These methods often involve using chiral catalysts or asymmetric synthesis techniques to achieve high enantioselectivity, which is crucial for the pharmacological activity of many compounds (Sibiryakova et al., 2018).

properties

IUPAC Name

2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-4-7(6-13)8(9(14)15)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVURRNSWNKXGGT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148437
Record name 2-[(3R)-1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid

CAS RN

1228312-13-7
Record name 2-[(3R)-1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]propanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228312-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3R)-1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid
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